![molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1](/img/structure/B1422602.png)
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the bromination of the pyrrolo[2,3-c]pyridine core followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to form the functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of inert atmospheres and controlled temperatures (2-8°C) is crucial to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as cesium carbonate for cyclization reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit promising anticancer properties. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can target specific pathways involved in tumor growth, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Applications in Organic Synthesis
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, facilitating the introduction of different functional groups. This property is advantageous in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
2. Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds. Given the importance of heterocycles in medicinal chemistry, this compound provides a strategic starting point for synthesizing novel heterocyclic entities with potential biological activities .
Case Study 1: Anticancer Screening
A recent study investigated the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects at certain concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory activity against specific strains, suggesting its utility as a scaffold for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to the induction of apoptosis and the reduction of cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Indole derivatives: These compounds share a similar heterocyclic structure and are used in various biological and medicinal applications.
Uniqueness
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Biological Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1222175-21-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the molecular formula and a molecular weight of 269.10 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C10H9BrN2O2 |
Molecular Weight | 269.10 g/mol |
Boiling Point | Not available |
Log P (Octanol/Water) | Approximately 2.24 |
Solubility | High |
Research indicates that compounds containing pyrrole and pyridine moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been studied for its potential inhibitory effects on various enzymes and pathways involved in disease processes.
Anticancer Activity
Studies have shown that derivatives of pyrrole can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant potency against CDK2 and CDK9 with IC50 values in the low micromolar range . This suggests that this compound may possess similar properties worth investigating further.
Antimicrobial Activity
The compound's structure lends itself to potential antimicrobial activity. Research has indicated that pyrrolopyridine derivatives exhibit inhibitory effects against various bacterial strains. For example, some related compounds showed minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus . This positions this compound as a candidate for further exploration in antibacterial drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of CDKs : A study highlighted the selective inhibition of CDK enzymes by pyrrole derivatives, suggesting that modifications to the structure could enhance selectivity and potency .
- Antiparasitic Activity : Another investigation into similar compounds revealed promising antiparasitic activity with EC50 values indicating effective inhibition against Plasmodium species .
- Metabolic Stability : Research into the metabolic stability of related compounds showed that structural modifications could significantly impact their pharmacokinetics, highlighting the importance of optimizing these properties for therapeutic use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?
The compound is typically synthesized via catalytic hydrogenation or halogenation. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives are prepared by dissolving intermediates (e.g., 8c,d) in ethanol and hydrogenating over Pd/C, followed by bromination using Fe/AcOH to introduce the bromo substituent. Yields range from 56% to 85%, depending on reaction conditions and purification methods .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
The SHELX program suite is widely used for small-molecule crystallography. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in experimental phasing. For brominated pyrrolo-pyridines, accurate refinement of heavy atoms (e.g., Br) requires robust data collection and resolution of potential twinning or disorder .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm substituent positions (e.g., δ 8.39 ppm for pyrrolo-pyridine protons ).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+Na] = 489.05 vs. calc. 489.08 ).
- Elemental analysis : Matches calculated C, H, N, Br percentages to validate purity .
Advanced Research Questions
Q. How can researchers optimize low yields in the bromination step?
Contradictory yields (e.g., 56% in vs. 85% in ) may arise from reaction scale, reagent purity, or purification techniques. Methodological improvements include:
- Using excess Fe/AcOH for complete reduction of nitro intermediates.
- Employing column chromatography (heptane/EtOAc) instead of simple filtration .
- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion.
Q. What strategies enable functionalization of the pyrrolo-pyridine core for drug discovery?
The ester group at position 2 and bromine at position 5 serve as handles for derivatization:
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylethynyl coupling in , % yield).
- Ester hydrolysis : Conversion to carboxylic acids for amide bond formation .
- N-H activation : Alkylation or arylation at the pyrrole nitrogen .
Q. How should researchers address discrepancies in structural data between computational and experimental results?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the ester group). Mitigation strategies include:
- Comparing DFT-optimized geometries with crystallographic data.
- Using variable-temperature NMR to probe conformational flexibility .
Q. What are the challenges in crystallizing this compound, and how can they be resolved?
The compound’s planar structure and bromine atom may promote π-π stacking but also induce twinning. Solutions include:
- Screening crystallization solvents (e.g., EtOH/water mixtures).
- Using seeding or slow evaporation to improve crystal quality.
- Employing high-resolution synchrotron data for ambiguous cases .
Q. Data Contradiction Analysis
Q. Methodological Recommendations
- Synthesis : Prioritize Pd/C hydrogenation over Fe/AcOH for intermediates requiring high purity .
- Characterization : Combine H-C HMBC NMR to confirm bromine positioning and avoid misassignment .
- Computational Support : Use DFT (e.g., Gaussian) to predict reactive sites for functionalization, reducing trial-and-error synthesis .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFCWYCQKQUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679267 | |
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-70-1 | |
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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